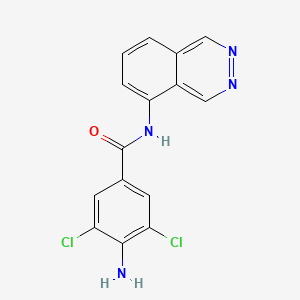

4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide

Description

Properties

Molecular Formula |

C15H10Cl2N4O |

|---|---|

Molecular Weight |

333.2 g/mol |

IUPAC Name |

4-amino-3,5-dichloro-N-phthalazin-5-ylbenzamide |

InChI |

InChI=1S/C15H10Cl2N4O/c16-11-4-9(5-12(17)14(11)18)15(22)21-13-3-1-2-8-6-19-20-7-10(8)13/h1-7H,18H2,(H,21,22) |

InChI Key |

GVLARHKLXKQKRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-3,5-dichlorobenzonitrile

Functionalization to Benzamide and Coupling with Phthalazin-5-yl Group

Formation of 4-Acetamido-3,5-dichlorobenzonitrile

- Acetylation: Treatment of 3,5-dichloro-4-aminobenzonitrile with acetyl chloride in the presence of sodium bis(trimethylsilyl)amide (NaHMDS) in THF at room temperature for 30 minutes, followed by aqueous work-up and purification by HPLC, yields 4-acetamido-3,5-dichlorobenzonitrile.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Acetylation | Acetyl chloride, NaHMDS in THF, RT, 30 min | Not specified | Purification by HPLC; MS (ESI) confirms product |

Representative Reaction Conditions and Yields Summary

| Intermediate / Step | Reagents & Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 3,5-Dichloro-4-aminobenzonitrile synthesis | Sulfuryl chloride in chloroform, reflux <35°C, alkaline work-up | High | Standard extraction and drying |

| Reduction to 3,5-Dichloro-4-aminobenzylamine | Lithium aluminum hydride in dry THF, RT, 2 h | 80 | Column chromatography (MeOH/DCM) |

| Acetylation to 4-acetamido derivative | Acetyl chloride, NaHMDS in THF, RT, 30 min | Not specified | HPLC purification |

| Formation of isothiocyanate intermediate | Thiophosgene in 1,2-dichlorobenzene, 160°C, 10 min | 75-95 | Silica gel chromatography |

Analytical Characterization

The intermediates and final products are characterized by standard spectroscopic methods:

Mass spectrometry (ESI-MS) confirms molecular weights (e.g., 4-acetamido-3,5-dichlorobenzonitrile shows (M-H)+ = 227.05).

Nuclear Magnetic Resonance (NMR): Proton NMR signals correspond to aromatic protons and functional groups, confirming structure integrity.

Chromatographic purification ensures high purity for subsequent synthetic steps.

Chemical Reactions Analysis

Types of Reactions

4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzamide ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

Condensation Reactions: The benzamide moiety can participate in condensation reactions with other amines or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the compound .

Scientific Research Applications

4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physical-chemical properties and applications of 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide and related compounds:

Key Observations:

Structural Variations :

- Substituent Effects : The phthalazin-5-yl group in the target compound introduces a bulky, planar heterocyclic moiety, contrasting with the linear alkyl (propyl, propenyl) or branched alkynyl (Pronamide) groups in analogs. This likely increases molecular weight and polar surface area (PSA), affecting solubility and intermolecular interactions .

- Crystallography : In 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, the amide group forms a dihedral angle of 31.98° with the benzene ring, enabling N–H⋯O hydrogen bonding and 1D supramolecular chains . The phthalazine substituent may disrupt such packing, altering crystallization behavior.

Physical Properties :

- Density : The propenyl derivative (1.331 g/cm³) has a higher density than the propyl analog (1.307 g/cm³), reflecting differences in molecular volume and packing efficiency .

- Boiling Points : All analogs exhibit high boiling points (>300°C), consistent with strong intermolecular forces (e.g., hydrogen bonding, dipole interactions) typical of halogenated benzamides .

Applications :

- Herbicidal Activity : Pronamide’s efficacy as a herbicide is attributed to its 1,1-dimethylpropynyl group, which enhances lipophilicity and membrane permeability . The phthalazine group in the target compound may redirect bioactivity toward other targets (e.g., kinase inhibition).

- Synthetic Routes : Aroyl thiourea cyclization (as in ) could theoretically synthesize the target compound, with the phthalazine moiety requiring specialized coupling reagents .

Research Findings and Limitations

Synthetic Challenges : The phthalazin-5-yl group’s steric bulk may hinder amide bond formation, necessitating optimized reaction conditions (e.g., high-temperature coupling or microwave-assisted synthesis).

Gaps in Evidence: No direct data on the target compound’s biological activity, solubility, or stability exists in the provided materials, limiting comparative analysis.

Biological Activity

4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways.

- Inhibition of Phosphodiesterase (PDE) : The compound has shown inhibitory effects on PDE enzymes, which are crucial for regulating intracellular levels of cyclic nucleotides. For instance, in a study comparing various analogs, this compound demonstrated significant inhibition at concentrations around 10 µM, with an IC50 value indicating moderate potency compared to established PDE inhibitors like sildenafil and zaprinast .

- Anticancer Activity : Preliminary data suggest that this compound exhibits anticancer properties through the inhibition of tumor cell proliferation. It has been tested against several human cancer cell lines, showing promising results with growth inhibition rates comparable to other known anticancer agents .

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. Key findings from SAR studies include:

- Substituent Effects : The presence of chlorine atoms at the 3 and 5 positions on the benzene ring enhances the compound's lipophilicity and overall potency. Variations in substituents on the phthalazine moiety have been correlated with changes in biological activity, indicating that specific electronic properties are essential for optimal interaction with target proteins .

- Pharmacokinetic Properties : The compound's pharmacokinetic profile has been evaluated in rodent models, demonstrating favorable absorption and distribution characteristics that support its potential as a therapeutic agent .

Case Studies

Several case studies highlight the efficacy of this compound:

- Neuropathic Pain Model : In a mouse model for neuropathic pain, the compound exhibited anti-allodynic effects, significantly reducing pain responses compared to control groups. This suggests a potential application in pain management therapies .

- Cancer Cell Line Studies : In vitro studies using HCT116 colon cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with GI50 values indicating high potency against tumor growth .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| PDE Inhibition | PDE5 | 6.7 | |

| Anticancer Activity | HCT116 Cell Line | <15 | |

| Neuropathic Pain | Mouse Model | N/A |

Table 2: Structure-Activity Relationship Highlights

| Compound Variation | Observed Effect |

|---|---|

| Chlorine Substitution | Increased potency |

| Methoxy Group at Para Position | Enhanced solubility |

| Benzene Ring Modifications | Variable activity |

Q & A

Q. Q: What are the standard methodologies for synthesizing 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide, and how are intermediates characterized?

A: Synthesis typically involves coupling a phthalazine-5-amine derivative with a substituted benzoyl chloride. For example, triethylamine is used as a base in acetonitrile under reflux (6–8 hours), followed by purification via column chromatography (EtOAc/petroleum ether). Intermediate characterization relies on -NMR (e.g., δ 9.66 ppm for exchangeable NH protons), FT-IR (C=O stretch at ~1649 cm), and mass spectrometry (e.g., m/z 340.15 [M]). Purity is confirmed by TLC (CHCl/MeOH 9.5:0.5) .

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q: How can researchers address low yields in the amide coupling step during synthesis?

A: Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of aromatic intermediates.

- Temperature : Reflux conditions (80–100°C) enhance reactivity but may require prolonged reaction times.

- Catalyst/base : Triethylamine (1.1 equiv) is critical for deprotonating the amine and scavenging HCl.

- Purification : Flash chromatography with gradient elution resolves byproducts from sterically hindered intermediates. Documented yields range from 50–68% .

Biological Activity: Primary Targets

Q. Q: What is the proposed mechanism of action for this compound in anticancer research?

A: The compound inhibits VEGFR-2 kinase, a key regulator of angiogenesis. The phthalazine ring binds to the ATP pocket, while the dichlorobenzamide moiety stabilizes hydrophobic interactions. In vitro assays (IC values) should be validated via enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .

Advanced Biological Studies: Addressing Data Contradictions

Q. Q: How should researchers reconcile discrepancies in IC50_{50}50 values across cell lines?

A: Factors to evaluate:

- Cell permeability : LogP calculations (estimated ~3.5) may indicate poor membrane penetration.

- Metabolic stability : Hepatic microsomal assays can identify rapid degradation.

- Off-target effects : Use kinase profiling panels (e.g., Eurofins KinaseScan) to assess selectivity.

- Assay conditions : Standardize ATP concentrations (e.g., 10 µM) to avoid false positives .

Analytical Characterization: Spectral Anomalies

Q. Q: How can unexpected peaks in 1H^1H1H-NMR spectra be resolved during structural validation?

A: Common issues and solutions:

- Rotamers : Slow exchange in amide protons (δ 9–10 ppm) may split signals; use DMSO-d for sharper peaks.

- Residual solvents : Compare integrals with known solvent peaks (e.g., acetonitrile at δ 1.94 ppm).

- Tautomerism : Phthalazine derivatives may exhibit keto-enol tautomerism; confirm via -NMR or X-ray crystallography .

Structure-Activity Relationship (SAR) Studies

Q. Q: Which structural features are critical for enhancing VEGFR-2 inhibition?

A: Key SAR insights:

- Phthalazine substitution : Electron-withdrawing groups (e.g., Cl at positions 3,5) improve binding affinity.

- Benzamide linker : Meta-substitutions (e.g., dichloro) enhance hydrophobic interactions vs. para-substitutions.

- Amide orientation : N-Phthalazin-5-yl positioning optimizes hydrogen bonding with kinase hinge regions .

Advanced SAR: Computational Modeling

Q. Q: What computational strategies are recommended for predicting binding modes?

A: Use molecular docking (AutoDock Vina) with VEGFR-2 crystal structures (PDB: 4AG8). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability of key interactions (e.g., Lys868 hydrogen bonding). Compare with pharmacophore models to prioritize derivatives .

Solubility and Formulation Challenges

Q. Q: How can poor aqueous solubility of this compound be mitigated in in vitro assays?

A: Strategies include:

- Co-solvents : Use DMSO (≤0.1% v/v) with PBS buffer.

- Cyclodextrin complexes : 2-Hydroxypropyl-β-cyclodextrin (HPβCD) increases solubility 10-fold.

- Prodrug design : Introduce phosphate or glycoside groups at the benzamide nitrogen .

Data Reproducibility in Enzyme Assays

Q. Q: What methodological controls ensure reproducibility in kinase inhibition assays?

A: Critical controls:

- Positive controls : Staurosporine (pan-kinase inhibitor) and sunitinib (VEGFR-2 reference).

- Negative controls : DMSO-only wells to exclude solvent effects.

- ATP concentration : Maintain at Km levels (e.g., 10 µM for VEGFR-2).

- Plate readers : Use time-resolved fluorescence to minimize background noise .

Theoretical Frameworks for Mechanistic Studies

Q. Q: How can researchers link experimental findings to broader biochemical theories?

A: Anchor studies to:

- Angiogenesis pathways : Connect VEGFR-2 inhibition to HIF-1α/VEGF signaling.

- Resistance mechanisms : Apply evolutionary dynamics models to predict kinase mutation hotspots.

- Free energy calculations : Use MM-PBSA to quantify binding energy contributions (e.g., ΔG ≈ -45 kcal/mol) .

Advanced Data Analysis: Conflicting IC50_{50}50 Trends

Q. Q: How should researchers interpret opposing trends in potency vs. cytotoxicity?

A: Conduct orthogonal assays:

- Apoptosis markers : Caspase-3/7 activation (luminescence assays).

- Cell cycle analysis : Flow cytometry with propidium iodide.

- Off-target toxicity : Mitochondrial toxicity assays (MTT) vs. targeted kinase inhibition .

Scaling-Up Synthesis for Preclinical Studies

Q. Q: What are critical considerations for gram-scale synthesis?

A: Optimize:

- Catalyst loading : Reduce triethylamine to 1.05 equiv to minimize waste.

- Solvent recovery : Distill acetonitrile for reuse (≥95% purity).

- Batch vs. flow : Continuous flow reactors improve reproducibility for benzamide coupling .

Stability Studies: Degradation Pathways

Q. Q: What are the dominant degradation pathways under physiological conditions?

A: Likely pathways:

- Hydrolysis : Amide bond cleavage at pH > 7.4 (validate via HPLC).

- Oxidation : Chlorine substituents may form quinone-like metabolites (LC-MS/MS analysis).

- Photodegradation : UV-Vis studies (λ 280 nm) under ICH Q1B guidelines .

In Vitro to In Vivo Translation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.